molecular formula C22H28N2O5 B2964467 L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- CAS No. 1048008-26-9

L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-

Cat. No.: B2964467
CAS No.: 1048008-26-9
M. Wt: 400.475
InChI Key: AKRXHWQHENZZHR-UHFFFAOYSA-N
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Description

L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.475. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is the enzyme L-asparaginase . This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . The leukemic cells cannot synthesize L-asparagine due to the absence of L-asparagine synthetase .

Mode of Action

The compound interacts with its target, L-asparaginase, by serving as a substrate for the enzyme . The enzyme selectively hydrolyzes L-asparagine, resulting in the formation of aspartic acid and ammonia . The enzyme shows 100% specificity towards L-asparagine and no activity towards L-glutamine .

Biochemical Pathways

The action of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- on L-asparaginase affects the biochemical pathway involving the conversion of L-asparagine into aspartic acid and ammonium . This prevents L-asparagine from participating in other biochemical reactions, such as the Maillard reaction .

Pharmacokinetics

The enzyme shows optimum activity at pH 5 and a temperature of 40 °C . Its activity is enhanced by Mn2+, Fe2+, and Mg2, while it is inhibited by β-mercaptoethanol and EDTA .

Result of Action

The result of the compound’s action is the depletion of L-asparagine in the blood . This starves the leukemic cells and subsequently inhibits protein synthesis . The compound’s action on L-asparaginase also results in the formation of aspartic acid and ammonia .

Action Environment

The action of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is influenced by environmental factors such as pH and temperature . The enzyme L-asparaginase shows optimum activity at pH 5 and a temperature of 40 °C . Its activity is also influenced by the presence of certain ions (Mn2+, Fe2+, and Mg2+) and inhibited by certain compounds (β-mercaptoethanol and EDTA) .

Properties

IUPAC Name

(2S)-4-oxo-4-(4-phenoxyanilino)-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-16(2)28-14-6-13-23-20(22(26)27)15-21(25)24-17-9-11-19(12-10-17)29-18-7-4-3-5-8-18/h3-5,7-12,16,20,23H,6,13-15H2,1-2H3,(H,24,25)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRXHWQHENZZHR-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCN[C@@H](CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178266
Record name N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048008-26-9
Record name N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048008-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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